molecular formula C14H10Cl2N2O B11838733 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol CAS No. 1029-29-4

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol

Cat. No.: B11838733
CAS No.: 1029-29-4
M. Wt: 293.1 g/mol
InChI Key: DPCGVKRVIVMNTA-UHFFFAOYSA-N
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Description

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a p-chlorobenzyl group and a chloro substituent on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the p-Chlorobenzyl Group: The p-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using p-chlorobenzyl chloride and a suitable base.

    Chlorination: The final step involves the chlorination of the indazole ring at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Chlorobenzyl)-1H-indazole: Lacks the chloro substituent on the indazole ring.

    6-Chloro-1H-indazole: Lacks the p-chlorobenzyl group.

    1-Benzyl-6-chloro-1H-indazole: Contains a benzyl group instead of a p-chlorobenzyl group.

Uniqueness

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol is unique due to the presence of both the p-chlorobenzyl group and the chloro substituent on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1029-29-4

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6-chloro-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)8-18-13-7-11(16)5-6-12(13)14(19)17-18/h1-7H,8H2,(H,17,19)

InChI Key

DPCGVKRVIVMNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)C(=O)N2)Cl

Origin of Product

United States

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